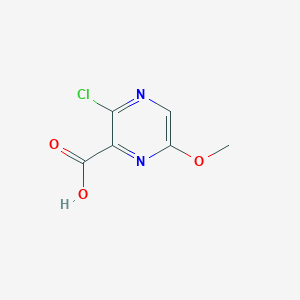
3-Chloro-6-methoxypyrazine-2-carboxylic acid
Description
3-Chloro-6-methoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
3-chloro-6-methoxypyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11) |
InChI Key |
KBLLDLUTGMTULS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxypyrazine-2-carboxylic acid typically involves the chlorination of 6-methoxypyrazine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 6-Methoxypyrazine-2-carboxylic acid
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane or chloroform)
The product, this compound, is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., sulfuric acid) to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Esterification: Alcohols (e.g., methanol) with a dehydrating agent (e.g., sulfuric acid) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives (e.g., 3-amino-6-methoxypyrazine-2-carboxylic acid).
Esterification: Esters of this compound (e.g., methyl 3-chloro-6-methoxypyrazine-2-carboxylate).
Reduction: 3-Chloro-6-methoxypyrazine-2-methanol.
Scientific Research Applications
3-Chloro-6-methoxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
3-Chloro-6-methoxypyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-methoxypyrazine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
3-Chloro-6-methoxypyridazine:
3,6-Dichloropyridazine: Contains two chlorine atoms and a pyridazine ring, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


